molecular formula C8H8Cl2OS B2382074 2,5-Dichlorophenylthioethanol CAS No. 34650-12-9

2,5-Dichlorophenylthioethanol

Cat. No.: B2382074
CAS No.: 34650-12-9
M. Wt: 223.11
InChI Key: BFQQDPZAFPEINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions, and a thioethanol group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenylthioethanol typically involves the reaction of 2,5-dichlorophenol with thioethanol. One common method is the nucleophilic substitution reaction where 2,5-dichlorophenol reacts with thioethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenylthioethanol undergoes various chemical reactions, including:

    Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenylthioethanol derivatives.

Scientific Research Applications

2,5-Dichlorophenylthioethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenylthioethanol involves its interaction with specific molecular targets. The thioethanol group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, affecting the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylthioethanol: Similar structure but with chlorine atoms at the 2 and 3 positions.

    2,5-Dichlorothiophenol: Lacks the ethanol group, only has the thiophenol structure.

Uniqueness

2,5-Dichlorophenylthioethanol is unique due to the specific positioning of the chlorine atoms and the presence of the thioethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQDPZAFPEINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.